molecular formula C12H10ClNO3 B2645735 Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 2172069-54-2

Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate

Cat. No.: B2645735
CAS No.: 2172069-54-2
M. Wt: 251.67
InChI Key: RXJSUONKMSNCFW-UHFFFAOYSA-N
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Description

Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-(chloromethyl)phenyl group at position 5 and a methyl ester at position 2. The oxazole ring’s electron-rich nature, combined with the reactive chloromethyl substituent, makes this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure allows for further functionalization, such as nucleophilic substitution at the chloromethyl group or ester hydrolysis to generate carboxylic acid derivatives.

Properties

IUPAC Name

methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-12(15)10-11(17-7-14-10)9-4-2-8(6-13)3-5-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJSUONKMSNCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172069-54-2
Record name methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(chloromethyl)benzaldehyde with an appropriate nitrile and a base to form the oxazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) or ruthenium(II) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.

    Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would result in the corresponding alcohol.

Scientific Research Applications

Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems .

Comparison with Similar Compounds

To contextualize its properties and applications, this compound is compared with structurally related heterocycles, focusing on substituent effects, physical properties, and synthetic utility.

Structural Analogues with Varying Heterocyclic Cores

Compounds sharing the 4-(chloromethyl)phenyl substituent but differing in their heterocyclic cores exhibit distinct reactivity and applications. Key examples include:

Compound Name Heterocycle Molecular Formula Melting Point (°C) Purity (%) Price (JPY) Key Applications Reference
5-(Chloromethyl)-2-phenylpyrimidine Pyrimidine C11H9ClN2 96.5–98 97 80,400/g Nucleotide analog synthesis
2-[4-(Chloromethyl)phenyl]-1,3-thiazole Thiazole C10H8ClNS 67–69 97 66,900/g Antimicrobial agents
Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate Oxazole C12H10ClNO3 Not reported Intermediate in drug design

Key Observations :

  • Reactivity : The oxazole core (electron-rich) enables electrophilic substitutions, while pyrimidines (electron-deficient) favor nucleophilic attacks. Thiazoles, with a sulfur atom, exhibit distinct coordination chemistry .
  • Thermal Stability : Thiazole derivatives (e.g., 67–69°C melting point) may have lower thermal stability compared to pyrimidines (96.5–98°C), impacting storage and handling .
Substituted 1,3-Oxazole Derivatives

Variations in substituents on the oxazole ring significantly influence physicochemical properties and applications:

Compound Name Substituent at Position 5 Molecular Weight Melting Point (°C) Key Applications Reference
Methyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate 4-Methoxyphenyl 233.224 Not reported Fluorescent probes
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate Methyl 217.224 Not reported Polymer additives
Target Compound 4-(Chloromethyl)phenyl 251.67* Not reported Reactive intermediate

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) enhances fluorescence properties, whereas the chloromethyl group (electron-withdrawing) increases electrophilicity, favoring cross-coupling reactions .
  • Steric Effects : The bulky 4-(chloromethyl)phenyl group may hinder certain reactions compared to smaller substituents like methyl .
Functional Group Comparisons

The chloromethyl group’s reactivity distinguishes the target compound from analogues with alternative leaving groups or inert substituents:

Compound Name Functional Group Reactivity Profile Reference
5-[4-(Chloromethyl)phenyl]-2-ethoxypyridine Chloromethyl Nucleophilic substitution (SN2)
Chloromethyl pivalate Chloromethyl ester Friedel-Crafts alkylation
Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate Bromophenyl Suzuki-Miyaura cross-coupling

Key Observations :

  • Leaving Group Efficiency : The chloromethyl group is less reactive in cross-couplings compared to bromine but excels in SN2 reactions due to its small size .
  • Synthetic Utility : Chloromethyl derivatives are preferred for generating benzyl-protected intermediates, while bromophenyl analogues are used in palladium-catalyzed reactions .

Biological Activity

Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate (CAS 7507-44-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C12H10ClNO3C_{12}H_{10}ClNO_3. The compound features a chloromethyl group attached to a phenyl ring and an oxazole ring, which are known to influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various oxazole derivatives found that some compounds displayed notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coli
152017
161815
Amoxicillin3027

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Anticancer Activity

This compound has been studied for its anticancer potential. A review on oxazole derivatives highlighted their ability to induce apoptosis in cancer cell lines. In particular, compounds with structural similarities to this compound demonstrated significant cytotoxicity against various cancer cell lines.

Case Study:
In vitro studies indicated that certain oxazole derivatives induced apoptosis in MCF-7 breast cancer cells by activating p53 and caspase pathways. The IC50 values for these compounds were reported in the micromolar range, suggesting that structural modifications could enhance their potency .

The mechanism of action for this compound is likely related to its interaction with cellular targets involved in cell proliferation and apoptosis. Molecular docking studies have shown that oxazole derivatives can bind effectively to receptors involved in cancer signaling pathways, similar to the action of established anticancer agents like Tamoxifen .

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of oxazole derivatives. Modifications to the oxazole core have been linked to enhanced biological activity. For instance:

  • Hydrophobic interactions : Aromatic rings within the structure facilitate strong hydrophobic interactions with target proteins.
  • Substituent effects : The presence of electron-withdrawing groups like chloromethyl enhances the reactivity and binding affinity of these compounds .

Q & A

Q. Key Variables Affecting Yield :

  • Catalyst : Use of DMF-DMA (dimethylformamide dimethyl acetal) enhances cyclization efficiency .
  • Temperature : Controlled heating (80–100°C) minimizes side reactions like hydrolysis of the chloromethyl group.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

Which spectroscopic and analytical techniques are optimal for characterizing this compound, and what spectral signatures are expected?

Answer:
Recommended Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the chloromethyl group (δ ~4.6–4.8 ppm, singlet) and oxazole protons (δ ~8.0–8.5 ppm) .
    • ¹³C NMR : Signals for the carbonyl (δ ~160–165 ppm) and oxazole carbons (δ ~150–155 ppm) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and C-Cl (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (C₁₃H₁₀ClNO₃: theoretical ~263.03 g/mol) .

Q. Advanced Methods :

  • X-ray Crystallography : Resolves the planar oxazole ring and spatial arrangement of the chloromethyl substituent .
  • DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The chloromethyl (–CH₂Cl) group is highly electrophilic, enabling:

  • Nucleophilic Displacement : Reacts with amines, thiols, or alkoxides to form derivatives (e.g., –CH₂NH₂, –CH₂SH) under mild conditions (room temperature, polar solvents) .
  • Stability Considerations :
    • Moisture Sensitivity: Hygroscopic nature requires anhydrous handling (argon/nitrogen atmosphere) .
    • Competing Reactions: Hydrolysis to –CH₂OH can occur in aqueous media; use of desiccants (e.g., molecular sieves) mitigates this .

Methodological Tip : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to detect side products.

How can computational methods predict regioselectivity in further functionalization of the oxazole ring?

Answer:
DFT/Molecular Modeling Approaches :

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-5 of the oxazole) prone to electrophilic attack .
  • Transition State Analysis : Simulate reaction pathways for substitutions at C-4 (ester group) vs. C-2 (chloromethylphenyl group) to prioritize synthetic targets .

Case Study : For analogous oxazole derivatives, DFT studies revealed higher reactivity at the ester carbonyl due to resonance stabilization, guiding regioselective modifications .

How should researchers address contradictions in reported synthetic yields for similar oxazole derivatives?

Answer:
Critical Analysis Steps :

Variable Screening : Compare catalysts (e.g., DMF-DMA vs. PCl₃), solvents, and temperatures across studies .

Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., hydrolyzed esters) that reduce yield .

Reproducibility : Replicate protocols with strict control of moisture and oxygen levels, as the chloromethyl group is prone to degradation .

Example : A 20% yield discrepancy in a related synthesis was traced to incomplete cyclization; optimizing the reaction time (from 6h to 12h) resolved the issue .

What strategies enhance the stability of this compound during storage?

Answer:
Stabilization Methods :

  • Storage Conditions :
    • Temperature: –20°C in amber vials to prevent photodegradation.
    • Atmosphere: Argon-purged containers to inhibit hydrolysis .
  • Additives : Inclusion of molecular sieves (3Å) absorbs trace moisture .

Q. Degradation Pathways :

  • Hydrolysis of the chloromethyl group to –CH₂OH (detectable via ¹H NMR δ ~4.3 ppm) .
  • Ester hydrolysis to carboxylic acid under basic conditions (monitor via TLC) .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:
Scalability Issues :

  • Exothermic Reactions : Chlorination steps (e.g., PCl₅) require controlled addition to avoid thermal runaway .
  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .

Q. Process Optimization :

  • Flow Chemistry : Continuous flow reactors improve heat dissipation and mixing efficiency for cyclocondensation steps .
  • Green Chemistry : Replace toxic chlorinating agents (e.g., SOCl₂) with catalytic methods (e.g., HCl/DCC) where feasible .

How does the electronic nature of the oxazole ring affect its application in metal-catalyzed cross-coupling reactions?

Answer:
Electronic Properties :

  • The oxazole ring’s electron-withdrawing nature activates the chloromethyl group for Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Challenges :
    • Oxazole coordination to metal catalysts (e.g., Pd) can deactivate the catalyst; use of bulky ligands (e.g., SPhos) mitigates this .

Q. Methodology :

  • Optimized Conditions :
    • Catalyst: Pd(PPh₃)₄ (5 mol%)
    • Base: K₂CO₃ in THF/H₂O (3:1) at 80°C .

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